BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic data for "Methyl 3-nonenoate"
(NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Methyl 3-nonenoate

Cat. No.: B1581172

Spectroscopic Analysis of Methyl 3-nonenoate:
A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
3-nonenoate (CAS Registry Number: 13481-87-3), a monounsaturated fatty acid methyl ester.
[1][2] The information presented herein is intended to support researchers and professionals in
the fields of chemistry, life sciences, and drug development in the identification,
characterization, and utilization of this compound.

Methyl 3-nonenoate, with the molecular formula C10H1802, has a molecular weight of 170.25
g/mol .[1] It is a clear, colorless liquid at room temperature and is insoluble in water.[1] This
compound is found naturally in guava and is used as a flavoring and fragrance agent.[2]

Spectroscopic Data

The following sections present a summary of the available nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for Methyl 3-nonenoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. The predicted *H NMR and typical 3C NMR chemical shifts for Methyl 3-
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nonenoate are presented below.

Table 1: Predicted *H NMR Spectroscopic Data for Methyl 3-nonenoate[3]

Chemical Shift ()

Multiplicity Number of Protons  Assignment
(ppm)
~5.4 m 2H -CH=CH-
3.65 S 3H -OCHs
3.1 d 2H -CH2-C=
~2.0 m 2H =CH-CHa-
~1.3 m 6H -(CH2)s3-
~0.9 t 3H -CHs

Note: Data is predicted and recorded in CDClIs. "m" denotes multiplet, "s" denotes singlet, "d"
denotes doublet, and "t" denotes triplet.[3]

Table 2: Typical 3C NMR Spectroscopic Data for Unsaturated Methyl Esters

Chemical Shift (8) (ppm) Assighment

~174 C=0 (Ester)

~120-135 -CH=CH-

~51 -OCHs

~20-40 Allylic and Aliphatic -CH2-
~14 Terminal -CHs

Note: These are typical chemical shift ranges for unsaturated fatty acid methyl esters and may
vary slightly for Methyl 3-nonenoate.

Infrared (IR) Spectroscopy
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Infrared spectroscopy provides information about the functional groups present in a molecule.
The predicted key IR absorption bands for Methyl 3-nonenoate are summarized in the table

below.

Table 3: Predicted Infrared (IR) Spectroscopic Data for Methyl 3-nonenoate|3]

Wavenumber (cm~?) Functional Group
~3000-2850 C-H stretch (alkane)
~1740 C=0 stretch (ester)
~1650 C=C stretch (alkene)
~1450-1350 C-H bend (alkane)
~1250-1000 C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound, as well as to gain structural information through fragmentation patterns. The gas
chromatography-mass spectrometry (GC-MS) data for Methyl 3-nonenoate is presented
below.

Table 4. Mass Spectrometry (GC-MS) Data for Methyl 3-nonenoate
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Mass-to-Charge Ratio

(miz) Relative Intensity (%) Possible Fragment

miz

170 ~10 [M]* (Molecular lon)

139 ~20 [M - OCH3s]*

113 ~15 [M - CaHo]*

99 ~30 [CeH120]*

87 ~100 [CH3OC(O)CH2CH]*
CHsOC(O)H]* (McLaffert

i a0 [CHsOC(O)H]* ( y
rearrangement)

55 ~75 [CaH7]*

41 ~60 [C3Hs]*

Note: Data obtained from SpectraBase, Compound ID: AMvzPFCtfzf.

Experimental Protocols

The following are general experimental protocols for obtaining NMR, IR, and GC-MS spectra
for a liquid sample like Methyl 3-nonenoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. 'H NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-nonenoate in about 0.6-
0.7 mL of a deuterated solvent (e.g., CDCIs3) in a clean, dry NMR tube.

e Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).
o Data Acquisition:
o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b1581172?utm_src=pdf-body
https://www.benchchem.com/product/b1581172?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Acquire the *H NMR spectrum using a standard pulse sequence. Typically, 8 to 16 scans
are sufficient for a sample of this concentration.

» Data Processing:

[¢]

Apply Fourier transformation to the free induction decay (FID).

[e]

Phase the resulting spectrum.

o

Reference the spectrum using the residual solvent peak (e.g., CHCIs at 7.26 ppm) or an
internal standard like tetramethylsilane (TMS) at 0 ppm.

o

Integrate the signals to determine the relative number of protons for each resonance.
2.1.2. 13C NMR Spectroscopy

o Sample Preparation: Prepare a more concentrated sample than for *H NMR, typically 20-50
mg of Methyl 3-nonenoate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs).

 Instrumentation: Use a standard NMR spectrometer with a carbon probe.
o Data Acquisition:
o Acquire the 3C NMR spectrum using a standard proton-decoupled pulse sequence.

o Alarger number of scans (e.g., 128 to 1024 or more) is typically required to achieve a
good signal-to-noise ratio due to the low natural abundance of 13C.

» Data Processing:
o Apply Fourier transformation to the FID.
o Phase the resulting spectrum.

o Reference the spectrum using the solvent peak (e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy
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o Sample Preparation: For a neat liquid sample like Methyl 3-nonenoate, place one to two
drops of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the clean, empty salt plates.

o Place the sample "sandwich" in the spectrometer's sample holder.

o Acquire the IR spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum.

» Data Processing:

o Identify and label the major absorption bands in the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Dilute a small amount of Methyl 3-nonenoate in a volatile organic
solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 100-1000 ppm.

e Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

e GC Conditions:

[¢]

Injector: Split/splitless injector, typically at 250 °C.

[e]

Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms, HP-5ms).

o

Oven Program: A temperature ramp is typically used, for example, starting at 50 °C,
holding for 1 minute, then ramping to 250 °C at a rate of 10 °C/min.

o

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

e MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.
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o Mass Range: Scan from m/z 40 to 400.

o Data Analysis:

o Identify the peak corresponding to Methyl 3-nonenoate in the total ion chromatogram
(TIC).

o Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation
pattern.

o Compare the obtained mass spectrum with a library database for confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid
organic compound such as Methyl 3-nonenoate.
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General Workflow for Spectroscopic Analysis of Methyl 3-nonenoate
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic data for "Methyl 3-nonenoate” (NMR, IR,
Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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